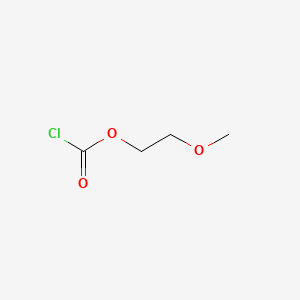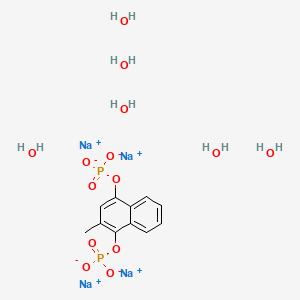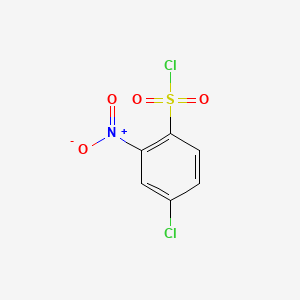
2-Methoxyethyl chloroformate
Vue d'ensemble
Description
2-Methoxyethyl chloroformate is a chemical compound with the molecular formula C4H7ClO3 . It is also known by other names such as (2-Methoxyethoxy)carbonyl chloride and (Chloro) (2-methoxyethoxy)methanone .
Synthesis Analysis
2-Methoxyethyl chloroformate can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of N-bridged bicyclic sulfonamides as inhibitors of γ-secretase . It can also be used in the preparation of dimethoxyethyl azodicarboxylate via amidation/oxidation and application to Mitsunobu reaction .Molecular Structure Analysis
The linear formula of 2-Methoxyethyl chloroformate is CH3OCH2CH2OCOCl . It has a molecular weight of 138.55 .Chemical Reactions Analysis
2-Methoxyethyl chloroformate can be used to produce di-2-dimethoxyethyl hydrazine carboxylate, an alternative reagent for the Mitsunobu reaction .Physical And Chemical Properties Analysis
2-Methoxyethyl chloroformate is a colorless to light yellow clear liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 146.1±23.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 38.3±3.0 kJ/mol and a flash point of 54.9±21.6 °C .Applications De Recherche Scientifique
Preparation of N-Bridged Bicyclic Sulfonamides
2-Methoxyethyl chloroformate is utilized in the synthesis of N-bridged bicyclic sulfonamides, which serve as inhibitors of γ-secretase . These compounds are significant in Alzheimer’s research for their potential to modulate the production of amyloid beta, a peptide implicated in the disease’s pathology.
Synthesis of Dimethoxyethyl Azodicarboxylate
This compound is a key reactant in the preparation of dimethoxyethyl azodicarboxylate through amidation and oxidation processes. The resulting product is applied in the Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, and various other compounds .
Nickel-Catalyzed Cyanoesterification of Allenes
In organic synthesis, 2-Methoxyethyl chloroformate is used for regioselective, stereoselective, and kinetically-controlled nickel-catalyzed cyanoesterification of allenes . This process is crucial for constructing carbon-nitrogen bonds in a precise manner, which is fundamental in pharmaceutical chemistry.
Development of Lck Inhibitors
The compound plays a role in the preparation of amino carboxamidobenzothiazoles, which act as inhibitors of the Lck kinase . Lck is a critical enzyme in T-cell activation, and its inhibition is explored for therapeutic strategies in autoimmune diseases and cancers.
Creation of Nonracemic Spirooxindoles
2-Methoxyethyl chloroformate is involved in the stereoselective synthesis of nonracemic spirooxindoles, which are valuable scaffolds in medicinal chemistry . The compound aids in a three-component coupling reaction that is pivotal for constructing these complex molecular architectures.
Acylation Reactions for Structural Diversity
The compound is also employed in acylation reactions to introduce structural diversity into organic molecules . This application is particularly useful in drug discovery, where slight modifications to molecular structures can lead to significant changes in biological activity.
Safety Considerations in Research
When handling 2-Methoxyethyl chloroformate, researchers must be aware of its safety profile. It is classified as a flammable liquid and corrosive substance, with specific hazard statements regarding its potential to cause severe skin burns and eye damage . Appropriate safety measures, including personal protective equipment, are essential.
Storage and Handling
For optimal stability and reactivity, 2-Methoxyethyl chloroformate should be stored at temperatures between 2-8°C. It is also important to keep the container tightly closed and in a well-ventilated place, away from strong oxidizing agents .
Safety and Hazards
2-Methoxyethyl chloroformate is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Mécanisme D'action
Target of Action
2-Methoxyethyl chloroformate is a chemical compound used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is used in .
Mode of Action
The mode of action of 2-Methoxyethyl chloroformate involves its interaction with other molecules in a chemical reaction . It can participate in reactions such as the preparation of N-bridged bicyclic sulfonamides, dimethoxyethyl azodicarboxylate via amidation/oxidation, and nickel-catalyzed cyanoesterification of allenes chloroformates .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxyethyl chloroformate depend on the specific reaction it is involved in . For example, in the preparation of N-bridged bicyclic sulfonamides, it may affect the biochemical pathways related to γ-secretase .
Pharmacokinetics
As a chemical reactant, it is typically used in controlled laboratory or industrial settings, and its bioavailability would depend on the specific conditions of its use .
Result of Action
The molecular and cellular effects of 2-Methoxyethyl chloroformate’s action are the products of the chemical reactions it participates in . These can vary widely depending on the reaction, ranging from the creation of new compounds to the modification of existing ones .
Propriétés
IUPAC Name |
2-methoxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYYWMXJZWHRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51023-28-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90211880 | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methoxyethyl chloroformate | |
CAS RN |
628-12-6 | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)










